molecular formula C21H30N2O4 B6349189 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-63-8

4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349189
CAS No.: 1326812-63-8
M. Wt: 374.5 g/mol
InChI Key: SRJDELFKZKJHSP-UHFFFAOYSA-N
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Description

4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of both diaza and oxa functionalities in the spiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a [2,3]-Stevens rearrangement, followed by functional group modifications to introduce the phenylbutanoyl and propyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the rearrangement and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 8-Tert-Butyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

What sets 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid apart from similar compounds is its unique combination of functional groups and spirocyclic structure. This combination imparts specific chemical reactivity and biological activity that may not be present in other related compounds. Additionally, the presence of both diaza and oxa functionalities provides opportunities for diverse chemical modifications and applications .

Properties

IUPAC Name

4-(2-phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-3-12-22-13-10-21(11-14-22)23(18(15-27-21)20(25)26)19(24)17(4-2)16-8-6-5-7-9-16/h5-9,17-18H,3-4,10-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJDELFKZKJHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C(CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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